molecular formula C10H11NO3 B14425006 Methyl 5-(morpholin-4-yl)penta-2,4-diynoate CAS No. 80487-54-3

Methyl 5-(morpholin-4-yl)penta-2,4-diynoate

Katalognummer: B14425006
CAS-Nummer: 80487-54-3
Molekulargewicht: 193.20 g/mol
InChI-Schlüssel: ZZDXIQRFXUIQNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 5-(morpholin-4-yl)penta-2,4-diynoate is a chemical compound known for its unique structure and potential applications in various fields of science and industry. This compound features a morpholine ring attached to a penta-2,4-diynoate backbone, making it an interesting subject for chemical research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(morpholin-4-yl)penta-2,4-diynoate typically involves the reaction of morpholine with penta-2,4-diynoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 5-(morpholin-4-yl)penta-2,4-diynoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce saturated derivatives. Substitution reactions can result in a variety of functionalized compounds .

Wissenschaftliche Forschungsanwendungen

Methyl 5-(morpholin-4-yl)penta-2,4-diynoate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate or a precursor for pharmaceuticals.

    Industry: It is used in the development of advanced materials and chemical processes

Wirkmechanismus

The mechanism of action of Methyl 5-(morpholin-4-yl)penta-2,4-diynoate involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various biological receptors, while the penta-2,4-diynoate backbone can participate in electron transfer and other chemical processes. These interactions can lead to various biological and chemical effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 5-(morpholin-4-yl)penta-2,4-diynoate stands out due to its unique combination of a morpholine ring and a penta-2,4-diynoate backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

80487-54-3

Molekularformel

C10H11NO3

Molekulargewicht

193.20 g/mol

IUPAC-Name

methyl 5-morpholin-4-ylpenta-2,4-diynoate

InChI

InChI=1S/C10H11NO3/c1-13-10(12)4-2-3-5-11-6-8-14-9-7-11/h6-9H2,1H3

InChI-Schlüssel

ZZDXIQRFXUIQNM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C#CC#CN1CCOCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.